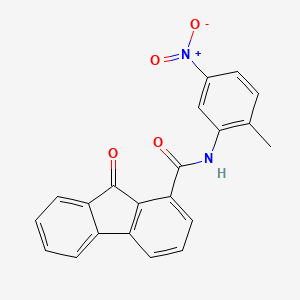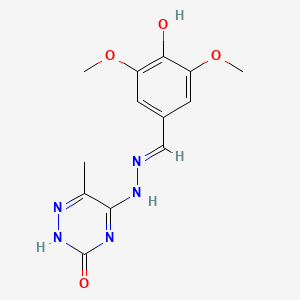
2-(1,3-benzothiazol-2-yl)-3-(4-hydroxy-3,5-dimethoxyphenyl)acrylonitrile
Descripción general
Descripción
2-(1,3-benzothiazol-2-yl)-3-(4-hydroxy-3,5-dimethoxyphenyl)acrylonitrile, also known as DMABN, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. It belongs to the class of benzothiazole derivatives and has been studied extensively for its various biological properties.
Mecanismo De Acción
2-(1,3-benzothiazol-2-yl)-3-(4-hydroxy-3,5-dimethoxyphenyl)acrylonitrile exerts its biological effects by interacting with specific molecular targets in cells. It has been found to inhibit the activity of enzymes such as topoisomerase and tyrosine kinase, which are involved in cell proliferation and survival. 2-(1,3-benzothiazol-2-yl)-3-(4-hydroxy-3,5-dimethoxyphenyl)acrylonitrile also modulates specific signaling pathways, such as the PI3K/Akt/mTOR pathway, which plays a crucial role in cancer cell survival.
Biochemical and Physiological Effects:
2-(1,3-benzothiazol-2-yl)-3-(4-hydroxy-3,5-dimethoxyphenyl)acrylonitrile has been shown to have various biochemical and physiological effects on cells. It induces apoptosis in cancer cells by activating specific pathways, leading to cell death. 2-(1,3-benzothiazol-2-yl)-3-(4-hydroxy-3,5-dimethoxyphenyl)acrylonitrile also inhibits the growth of pathogenic microorganisms by disrupting their cellular processes. Additionally, it has been found to possess anti-inflammatory properties by modulating specific cytokines and chemokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(1,3-benzothiazol-2-yl)-3-(4-hydroxy-3,5-dimethoxyphenyl)acrylonitrile has several advantages for laboratory experiments, including its ease of synthesis and availability. It also has a high degree of selectivity for specific molecular targets, making it an ideal candidate for studying specific biological processes. However, 2-(1,3-benzothiazol-2-yl)-3-(4-hydroxy-3,5-dimethoxyphenyl)acrylonitrile has certain limitations, including its low solubility in water and potential toxicity at high doses.
Direcciones Futuras
There are several future directions for the study of 2-(1,3-benzothiazol-2-yl)-3-(4-hydroxy-3,5-dimethoxyphenyl)acrylonitrile. One potential avenue is the development of novel 2-(1,3-benzothiazol-2-yl)-3-(4-hydroxy-3,5-dimethoxyphenyl)acrylonitrile derivatives with improved solubility and bioavailability. Another area of research is the investigation of 2-(1,3-benzothiazol-2-yl)-3-(4-hydroxy-3,5-dimethoxyphenyl)acrylonitrile's potential for combination therapy with other anticancer agents. Additionally, further studies are needed to elucidate the precise molecular mechanisms of 2-(1,3-benzothiazol-2-yl)-3-(4-hydroxy-3,5-dimethoxyphenyl)acrylonitrile's biological effects and its potential for clinical applications.
Aplicaciones Científicas De Investigación
2-(1,3-benzothiazol-2-yl)-3-(4-hydroxy-3,5-dimethoxyphenyl)acrylonitrile has been studied for its various biological properties, including its anticancer, antimicrobial, and anti-inflammatory activities. It has been found to induce apoptosis in cancer cells by inhibiting the activity of specific enzymes and signaling pathways. 2-(1,3-benzothiazol-2-yl)-3-(4-hydroxy-3,5-dimethoxyphenyl)acrylonitrile has also shown promising results in inhibiting the growth of various pathogenic microorganisms, including bacteria and fungi.
Propiedades
IUPAC Name |
(E)-2-(1,3-benzothiazol-2-yl)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O3S/c1-22-14-8-11(9-15(23-2)17(14)21)7-12(10-19)18-20-13-5-3-4-6-16(13)24-18/h3-9,21H,1-2H3/b12-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVDMSKVUICNMPI-KPKJPENVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C=C(C#N)C2=NC3=CC=CC=C3S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1O)OC)/C=C(\C#N)/C2=NC3=CC=CC=C3S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-(3-chloro-2-buten-1-yl)-3-methyl-8-[2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazino]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B3718409.png)



![2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]-N'-(1H-indol-3-ylmethylene)propanohydrazide](/img/structure/B3718443.png)



![2-{[2-(4-fluorophenyl)-2-oxoethyl]thio}-6-methyl-4(3H)-pyrimidinone](/img/structure/B3718475.png)
![2-[(2-chlorobenzyl)thio]-6-propyl-4(1H)-pyrimidinone](/img/structure/B3718482.png)
![N-(4-ethoxyphenyl)-2-[(5-ethyl-4-hydroxy-6-oxo-1-phenyl-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B3718498.png)
![N-(4-bromophenyl)-2-{[4-(4-methoxyphenyl)-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}acetamide](/img/structure/B3718504.png)
![N-(2,4-dimethoxyphenyl)-2-[(6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B3718512.png)
![3-allyl-6-hydroxy-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-4(3H)-pyrimidinone](/img/structure/B3718518.png)